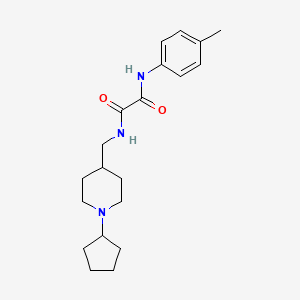

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-15-6-8-17(9-7-15)22-20(25)19(24)21-14-16-10-12-23(13-11-16)18-4-2-3-5-18/h6-9,16,18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWOCLPPWEXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentylpyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

-

Preparation of the Oxalamide Linker: : The oxalamide linker is synthesized by reacting oxalyl chloride with p-toluidine under anhydrous conditions to form N-(p-tolyl)oxalamide.

-

Coupling Reaction: : The final step involves coupling the 1-cyclopentylpiperidine with N-(p-tolyl)oxalamide. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) to facilitate the formation of the desired oxalamide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.

Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and improve yield.

Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of any reducible functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation Products: Corresponding oxides or ketones.

Reduction Products: Reduced forms of the compound, potentially leading to simpler amides or alcohols.

Substitution Products: New compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Biology: Used as a probe to study biological pathways and mechanisms.

Industrial Chemistry: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares structural analogs of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide based on substituent variations, biological activities, and physicochemical properties derived from the evidence.

Structural Analogues and Substituent Effects

Key Research Findings and Trends

Substituent-Driven Activity :

- N1 modifications : Bulky groups (e.g., adamantyl, cyclopentylpiperidine) enhance target affinity but may complicate synthesis .

- N2 aromatic groups : Electron-withdrawing substituents (e.g., Cl, F) improve metabolic stability, while methoxy groups enhance solubility .

Biological Targets :

- Oxalamides with thiazole/piperidine motifs () show promise in antiviral therapy, whereas isoindoline-dione derivatives () favor antimicrobial applications.

Regulatory and Safety Profiles :

- S336’s approval as a flavor agent (FEMA 4233) underscores its low toxicity, while CYP inhibitors () require careful metabolic profiling .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry, particularly in the modulation of biological pathways. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3, with a molecular weight of approximately 320.4 g/mol. The compound features an oxalamide functional group, which is known for its diverse biological activities. The structural representation is as follows:

Preliminary studies suggest that this compound interacts with specific neurotransmitter receptors, potentially modulating their activity. This interaction may influence signaling pathways related to neurological functions, indicating its therapeutic potential in treating various disorders. The exact molecular targets and the pathways involved remain under investigation, but initial findings point towards a role in enhancing or inhibiting receptor activity related to neurotransmission.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Neuroprotective Effects : Potential to protect neurons from damage.

- Antidepressant Activity : Modulation of serotonin and dopamine receptors could lead to mood enhancement.

- Anti-inflammatory Properties : Inhibition of inflammatory cytokines may contribute to its therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related oxalamide derivatives, providing insights into the potential effects of this compound:

- Neurotransmitter Modulation : A study demonstrated that similar oxalamides influenced dopamine receptor signaling, which could be extrapolated to suggest that this compound may also affect these pathways positively .

- Cytokine Inhibition : Research on related compounds has shown a reduction in pro-inflammatory cytokines in vitro, suggesting a potential mechanism for managing neuroinflammation .

- Synthesis and Biological Testing : The synthesis of the compound involves multiple steps starting from piperidine derivatives, which have been characterized for their biological activity in various assays .

Data Table: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Cyclization of 1,2-diamine derivatives.

- Introduction of Cyclopentyl Group : Substitution reaction using cyclopentyl bromide.

- Oxalamide Linkage Formation : Reaction with oxalyl chloride and p-toluidine.

Advanced techniques such as continuous flow reactors are often employed to enhance yield and purity during synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving:

- Oxalamide core formation : Use oxalyl chloride or carbodiimide-mediated coupling (e.g., DCC/HOBt) to link amines .

- Functionalization : Introduce the cyclopentylpiperidinylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres .

- Purification : Employ column chromatography (silica gel) or recrystallization to achieve >90% purity .

- Key Parameters :

- Temperature control (0–25°C for coupling steps).

- Solvent selection (e.g., DCM for oxalyl chloride reactions, DMF for HATU-mediated couplings) .

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and stereochemistry?

- Analytical Techniques :

- NMR Spectroscopy : 1H/13C NMR to resolve aromatic protons (p-tolyl group at δ 7.2–7.4 ppm) and piperidine/cyclopentyl methylene signals (δ 1.1–3.5 ppm) .

- Mass Spectrometry : LC-MS (APCI+/ESI+) to confirm molecular weight (e.g., expected [M+H]+ ~430–450 Da) .

- X-ray Crystallography : For resolving absolute configuration, though similar oxalamides show conformational flexibility due to steric hindrance .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Enzyme Inhibition : Test against targets like cytochrome P450 or soluble epoxide hydrolase using fluorometric assays .

- Antiviral Activity : Plaque reduction assays (e.g., HIV entry inhibition, as in structurally related compounds) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50 values .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Optimization Strategies :

- Catalyst Screening : Test Pd-based catalysts for coupling steps or enzymatic resolution for chiral intermediates .

- Solvent-Free Conditions : Microwave-assisted synthesis to reduce reaction time and byproducts .

- Process Monitoring : Use HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What structure-activity relationships (SAR) govern the compound’s biological activity?

- Key Modifications :

- Methodology : Synthesize analogs (e.g., replacing p-tolyl with fluorophenyl) and compare IC50 values in target assays .

Q. How can the mechanism of action be elucidated at the molecular level?

- Experimental Approaches :

- Molecular Docking : Simulate interactions with targets like HIV gp120 or soluble epoxide hydrolase using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins .

- Kinase Profiling : Use a panel of 100+ kinases to identify off-target effects .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.